molecular formula C16H18O2 B8592363 2-(Benzyloxy)-1-ethyl-4-methoxybenzene CAS No. 511277-65-9

2-(Benzyloxy)-1-ethyl-4-methoxybenzene

Cat. No.: B8592363
CAS No.: 511277-65-9
M. Wt: 242.31 g/mol
InChI Key: CXSGMTWDDFSLIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Benzyloxy)-1-ethyl-4-methoxybenzene is a substituted benzene derivative featuring a benzyloxy group at the 2-position, an ethyl group at the 1-position, and a methoxy group at the 4-position. For instance, alkylation reactions using cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at elevated temperatures are common for introducing ethoxy or phenethoxy groups to aromatic systems, as seen in the synthesis of 4-(benzyloxy)-3-phenethoxybenzaldehyde (). Similarly, benzyloxy group installation often involves benzyl bromide under basic conditions, as demonstrated in the synthesis of 4-benzyloxy-2-bromo-1-methoxybenzene ().

The compound’s structure suggests applications in organic synthesis, particularly as an intermediate for pharmaceuticals or functional materials. Its substitution pattern—combining electron-donating (methoxy, benzyloxy) and alkyl (ethyl) groups—may influence reactivity in electrophilic aromatic substitution or coupling reactions.

Properties

CAS No.

511277-65-9

Molecular Formula

C16H18O2

Molecular Weight

242.31 g/mol

IUPAC Name

1-ethyl-4-methoxy-2-phenylmethoxybenzene

InChI

InChI=1S/C16H18O2/c1-3-14-9-10-15(17-2)11-16(14)18-12-13-7-5-4-6-8-13/h4-11H,3,12H2,1-2H3

InChI Key

CXSGMTWDDFSLIV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC)OCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs and their substituents are summarized below:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Features Reference
2-(Benzyloxy)-1-ethyl-4-methoxybenzene 2-benzyloxy, 1-ethyl, 4-methoxy C₁₆H₁₈O₂ 242.31 Ethyl group enhances lipophilicity -
4-Benzyloxy-2-bromo-1-methoxybenzene 4-benzyloxy, 2-bromo, 1-methoxy C₁₄H₁₃BrO₂ 293.16 Bromine enables cross-coupling
2-(Benzyloxy)-1-iodo-4-methylbenzene 2-benzyloxy, 1-iodo, 4-methyl C₁₄H₁₃IO 324.16 Iodo group for nucleophilic substitution
1-Benzyloxy-2-bromo-4-t-butylbenzene 1-benzyloxy, 2-bromo, 4-t-butyl C₁₇H₁₉BrO 319.24 Steric hindrance from t-butyl
4-(Chloromethyl)-1-methoxy-2-methylbenzene 4-chloromethyl, 1-methoxy, 2-methyl C₉H₁₁ClO 170.64 Chloromethyl for further derivatization

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